1-Ethyl-1H-indole
Overview
Description
1-Ethyl-1H-indole is an organic compound with the chemical formula C10H11N. It is a derivative of indole, characterized by the presence of an ethyl group attached to the nitrogen atom of the indole ring. This compound is a white or brown crystalline solid with aromatic properties and a unique smell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole can be synthesized through the reaction of indole with ethyl bromide. This reaction typically occurs in an inert solvent, such as ethanol or methanol, and is catalyzed by a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
1-Ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of 1-ethylindole-2-carboxylic acid.
Reduction:
- Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction reduces the indole ring, forming 1-ethylindoline.
Substitution:
- Electrophilic substitution reactions are common for this compound. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group at the 3-position of the indole ring, forming 3-nitro-1-ethylindole .
Scientific Research Applications
1-Ethyl-1H-indole has a wide range of applications in scientific research:
Chemistry:
- It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology:
- This compound derivatives have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine:
- Some derivatives of this compound are investigated for their potential use as therapeutic agents in treating various diseases, such as cancer and viral infections .
Industry:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Ethyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.
1-Phenyl-1H-indole: Contains a phenyl group, leading to distinct chemical properties and applications.
1-Benzyl-1H-indole:
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRKZFCXXBFHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293941 | |
Record name | 1-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10604-59-8 | |
Record name | N-Ethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-1H-indole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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